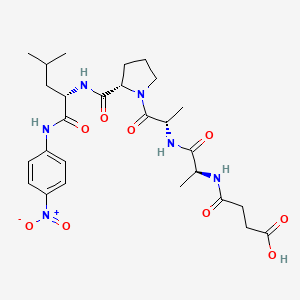

Suc-ala-ala-pro-leu-pna

概要

説明

Suc-ala-ala-pro-leu-pna, also known as N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide, is a synthetic peptide substrate used primarily in enzymatic assays. This compound is particularly useful for studying the activity of proteases, such as elastase and cathepsin G. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured colorimetrically, making it a valuable tool in biochemical research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-ala-pro-leu-pna typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the succinyl group is introduced, and the final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is typically lyophilized to obtain a stable, dry powder .

化学反応の分析

Types of Reactions

Suc-ala-ala-pro-leu-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

The hydrolysis reaction is commonly carried out in buffered aqueous solutions, with the pH and temperature optimized for the specific protease being studied. For example, elastase activity is often measured in Tris-HCl buffer at pH 8.0 and 37°C .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and absorbs light at 405 nm. This property allows for easy quantification using a spectrophotometer .

科学的研究の応用

Suc-ala-ala-pro-leu-pna is widely used in scientific research for various applications:

Chemistry: It serves as a model substrate for studying enzyme kinetics and mechanisms.

Biology: It is used to investigate the activity of proteases in various biological samples, including cell lysates and tissue extracts.

Medicine: The compound is employed in diagnostic assays to measure protease activity in clinical samples, aiding in the diagnosis of diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

作用機序

The mechanism of action of Suc-ala-ala-pro-leu-pna involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which provides the necessary catalytic residues and environment for the reaction to occur .

類似化合物との比較

Similar Compounds

Suc-ala-ala-pro-phe-pna: Another peptide substrate used for similar enzymatic assays, particularly for chymotrypsin and cathepsin G.

Suc-ala-pro-pna: Used to detect the activity of prolyl endopeptidase.

Suc-ala-ala-ala-pna: Commonly used to assay elastase activity

Uniqueness

Suc-ala-ala-pro-leu-pna is unique due to its specificity for certain proteases, such as elastase and cathepsin G. This specificity makes it a valuable tool for studying these enzymes in various biological and clinical contexts .

特性

IUPAC Name |

4-[[1-[[1-[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-15(2)14-20(25(38)30-18-7-9-19(10-8-18)33(41)42)31-26(39)21-6-5-13-32(21)27(40)17(4)29-24(37)16(3)28-22(34)11-12-23(35)36/h7-10,15-17,20-21H,5-6,11-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHRPHGMGFMCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407741 | |

| Record name | N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70968-04-6 | |

| Record name | N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Suc-Ala-Ala-Pro-Leu-pNA and what is its primary use in research?

A1: this compound (where Suc is succinyl and pNA is para-nitroanilide) is a synthetic peptide substrate used to assay protease activity. It is particularly useful for studying enzymes with a preference for cleaving peptide bonds after Leucine residues.

Q2: How does this compound work as a protease substrate?

A2: When a protease with the appropriate specificity cleaves the peptide bond between Leucine and pNA, the pNA molecule is released. This release can be monitored spectrophotometrically as pNA exhibits a significant increase in absorbance at 405 nm upon cleavage. This allows for the quantitative measurement of protease activity.

Q3: How was this leucine aminopeptidase activity characterized in the human seminal plasma?

A4: Researchers utilized gel filtration to separate two distinct peaks of this compound amidolytic activity in human seminal plasma. Both of these activities were completely inhibited by Amastatin, further supporting the identification of a leucine aminopeptidase. []

Q4: Is there a relationship between this compound hydrolyzing activity and prostate-specific antigen (PSA) in human seminal plasma?

A5: Yes, studies have shown a significant positive correlation between this compound amidolytic activity and PSA concentration in human seminal plasma samples. [] This suggests a potential link between these enzymes and warrants further investigation into their potential biological roles.

Q5: Apart from human seminal plasma, has this compound been used to characterize proteases from other sources?

A6: Yes, this compound has been instrumental in characterizing a neutral protease (NprB) isolated from the marine bacterium Bacillus sp. PPB15. This protease exhibited high activity towards this compound, indicating a preference for Leucine at the P1 position. []

Q6: Has this compound been used in research involving pathogenic bacteria?

A7: Yes, research on the uropathogenic bacteria Proteus mirabilis identified an autotransporter protein (Pta) that exhibits chymotrypsin-like activity. This protease was shown to hydrolyze this compound with a specific Km value, highlighting its potential as a virulence factor. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)

![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)

![4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene](/img/structure/B1402240.png)

![1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene](/img/structure/B1402249.png)

![1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene](/img/structure/B1402251.png)